REACTION_CXSMILES
|
C([O:3][C:4](=[O:21])[CH2:5][NH:6][S:7]([C:10]1[CH:15]=[CH:14][C:13]([O:16][CH2:17][C:18]#[C:19][CH3:20])=[CH:12][CH:11]=1)(=[O:9])=[O:8])C.[OH-].[Na+].Cl>C1COCC1.CO>[CH2:17]([O:16][C:13]1[CH:12]=[CH:11][C:10]([S:7]([NH:6][CH2:5][C:4]([OH:21])=[O:3])(=[O:9])=[O:8])=[CH:15][CH:14]=1)[C:18]#[C:19][CH3:20] |f:1.2,4.5|
|
Name
|
product
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CNS(=O)(=O)C1=CC=C(C=C1)OCC#CC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
THF methanol
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organics were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C#CC)OC1=CC=C(C=C1)S(=O)(=O)NCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.238 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 87.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |